Diethyl 2-(bromomethyl)malonate
Overview
Description
Diethyl 2-(bromomethyl)malonate, also known as bromomethyl malonic acid diethyl ester, is a chemical compound that is widely used in scientific research. It is a versatile building block in organic synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Synthesis of Active Compounds
Diethyl 2-(bromomethyl)malonate is used as an intermediate in the synthesis of various active compounds. One such application is in the synthesis of diethyl ribamipide carboxylate, an intermediate of ribamipide, which involves bromination and cyclization processes (Z. Xiu-lan, 2009). Another application includes the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid important in the production of small molecule anticancer drugs (Hehua Xiong et al., 2018).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, diethyl 2-(bromomethyl)malonate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, a process involving hydrolysis and decarboxylation (Y. Gong et al., 1999).
Organic Chemistry and Material Science
In organic chemistry, this compound serves as a reagent for various chemical transformations. It is employed in the synthesis of Diethyl [2-(phenylthio) ethyl]malonate, through a process involving the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate (Yu Ya-xi, 2015). Additionally, it is used in the study of kinetics in reactions such as the bromination of diethyl malonate (R. Bell et al., 1946).
Supramolecular Chemistry
In supramolecular chemistry, diethyl 2-(bromomethyl)malonate plays a role in studying hydrogen bonding and its effects on molecular architecture, as seen in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (A. Ilangovan et al., 2013).
Catalysis and Synthesis
This compound is also significant in catalysis and synthesis. For example, it is used in zinc-mediated addition reactions for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Anne Miersch et al., 2014).
properties
IUPAC Name |
diethyl 2-(bromomethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDYMMFCGYFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526723 | |
Record name | Diethyl (bromomethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(bromomethyl)malonate | |
CAS RN |
34762-17-9 | |
Record name | Diethyl (bromomethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.